molecular formula C7H5NO2 B1209928 Benzo[d]isoxazol-3-ol CAS No. 21725-69-9

Benzo[d]isoxazol-3-ol

カタログ番号: B1209928
CAS番号: 21725-69-9
分子量: 135.12 g/mol
InChIキー: QLDQYRDCPNBPII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]isoxazol-3-ol is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound includes one oxygen atom and one nitrogen atom at adjacent positions within the five-membered isoxazole ring, making it a versatile scaffold in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

Benzo[d]isoxazol-3-ol can be synthesized through various methods. One common approach involves the cyclization of salicylhydroxamic acid. This method typically includes the protection of hydroxyl groups, followed by cyclization and deprotection steps . Another method involves the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .

化学反応の分析

Types of Reactions

Benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Medicinal Chemistry

Benzo[d]isoxazol-3-ol has been explored for its potential therapeutic effects in various diseases:

  • Cancer Treatment : Research indicates that this compound derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, including cervical and breast carcinoma cells .
    Compound TypeCancer Cell LineIC50 (µg/mL)
    Isoxazole DerivativesHeLa (Cervical)2.5
    Isoxazole DerivativesMCF-7 (Breast)10
  • Neurological Disorders : The compound acts as a potent inhibitor of D-amino acid oxidase, which may enhance levels of D-serine, a co-agonist at NMDA receptors implicated in neurodegenerative diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes:

  • D-amino Acid Oxidase : By inhibiting this enzyme, this compound increases D-serine levels, potentially improving NMDA receptor function.

Antimicrobial Activity

Some studies have reported antimicrobial properties of this compound derivatives against specific bacterial strains, suggesting potential applications in developing new antibiotics .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

Material Science

The compound serves as a building block in the synthesis of new materials with specific properties, contributing to advancements in polymer chemistry and material science.

Chemical Processes

This compound is employed in the development of chemical processes that require specific reactivity patterns due to its unique structural features.

Case Studies

Several case studies highlight the effectiveness of this compound in different research contexts:

Case Study 1: Cancer Research

A study investigated the effects of benzo[d]isoxazol derivatives on human colon cancer cells. Results indicated significant downregulation of phosphorylated STAT3, a target for chemotherapeutic drugs, demonstrating the compound's potential as an anti-cancer agent .

Case Study 2: Neurological Studies

Research involving baboon models showed that benzo[d]isoxazol derivatives could effectively increase plasma levels of D-alanine when co-administered with D-alanine, suggesting potential therapeutic implications for neurological disorders linked to NMDA receptor dysfunction.

類似化合物との比較

Benzo[d]isoxazol-3-ol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a benzene ring fused to an isoxazole ring, which imparts distinct chemical reactivity and biological activity.

生物活性

Benzo[d]isoxazol-3-ol, a compound belonging to the benzisoxazole family, has gained attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent studies and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula C7_7H5_5NO2_2 and features a fused isoxazole ring. The synthesis of various derivatives of this compound has been explored to enhance its biological activity. For instance, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) has been synthesized and evaluated for its efficacy as a D-amino acid oxidase (DAAO) inhibitor, with significant implications for treating conditions like schizophrenia .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For example, synthetic derivatives have shown effective inhibition against multi-drug resistant strains of Acinetobacter baumannii with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml . The mechanism of action appears to involve interference with bacterial metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/ml)
5-chloro-benzo[d]isoxazol-3-olA. baumannii6.25
1,2-benzisoxazoleE. coli12.5
ZonisamideStaphylococcus aureus15

2. Antiplasmodial Activity

The antiplasmodial effects of this compound derivatives have been evaluated, revealing promising results against malaria parasites. Certain compounds showed IC50 values below 20 µM, indicating significant potential as antimalarial agents . The structure-activity relationship suggests that modifications at specific positions can enhance efficacy.

Table 2: Antiplasmodial Activity of Benzisoxazole Derivatives

CompoundIC50 (µM)
Compound A12
Compound B16
Compound C>60

3. DAAO Inhibition

This compound acts as a DAAO inhibitor, which is crucial for modulating levels of D-serine in the brain, a neurotransmitter involved in NMDA receptor activity. Studies indicate that co-administration with D-serine significantly enhances its levels in both plasma and brain tissues, suggesting therapeutic potential in neuropsychiatric disorders .

Table 3: DAAO Inhibition Potency

CompoundIC50 (nM)
5-chloro-benzo[d]isoxazol-3-ol<500
Compound D750

Case Studies

  • Schizophrenia Treatment : A study involving non-human primates demonstrated that the administration of CBIO alongside D-alanine significantly increased D-alanine levels in the frontal cortex, potentially offering a new avenue for treating schizophrenia by enhancing NMDA receptor function .
  • Antimicrobial Resistance : Research highlighted the effectiveness of certain benzisoxazole derivatives against resistant bacterial strains, emphasizing their role as alternative antibiotics in the face of growing antimicrobial resistance .

特性

IUPAC Name

1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDQYRDCPNBPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176116
Record name 1,2-Benzisoxazol-3-ol (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21725-69-9
Record name 1,2-Benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21725-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisoxazol-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazol-3-ol (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]isoxazol-3-ol
Reactant of Route 2
Benzo[d]isoxazol-3-ol
Reactant of Route 3
Benzo[d]isoxazol-3-ol
Reactant of Route 4
Benzo[d]isoxazol-3-ol
Reactant of Route 5
Benzo[d]isoxazol-3-ol
Reactant of Route 6
Benzo[d]isoxazol-3-ol
Customer
Q & A

Q1: What is the mechanism of action of Benzo[d]isoxazol-3-ol?

A1: this compound (also known as 5-chloro-benzo[d]isoxazol-3-ol or CBIO) acts as a potent D-amino acid oxidase (DAAO) inhibitor. [] DAAO is an enzyme that breaks down D-amino acids, including D-serine, a co-agonist of NMDA receptors. By inhibiting DAAO, CBIO prevents the degradation of D-serine, leading to increased D-serine levels. This increase in D-serine can enhance NMDA receptor function. [, , ]

Q2: How effective is CBIO in increasing D-serine levels compared to D-alanine levels?

A2: Research in baboons shows that while CBIO enhances plasma D-alanine levels when co-administered with D-alanine, it has minimal effect on D-alanine levels in cerebrospinal fluid. [] This suggests that the effectiveness of CBIO in increasing D-amino acid levels might vary depending on the specific D-amino acid and the biological compartment in question.

Q3: What is the significance of increasing D-serine levels in the brain?

A3: NMDA receptors play a crucial role in learning, memory, and cognition. [] Hypofunction of NMDA receptors, potentially linked to reduced D-serine levels, has been implicated in the pathophysiology of schizophrenia. [, ] Increasing D-serine levels through DAAO inhibition, like with CBIO, could potentially improve NMDA receptor function and offer therapeutic benefits in conditions like schizophrenia. [, , ]

Q4: What are the potential applications of CBIO in treating neurological disorders?

A4: Given its ability to inhibit DAAO and increase D-serine levels, CBIO has been investigated as a potential therapeutic agent for various neurological and psychiatric disorders. These include:

  • Schizophrenia: CBIO could enhance the efficacy of D-serine as an add-on therapy for schizophrenia by increasing its bioavailability and reducing the required dose. [, ]
  • Cognitive Impairment: By increasing D-serine levels and enhancing NMDA receptor function, CBIO might have potential for improving cognitive function in conditions associated with NMDA receptor hypofunction. []
  • Neuropathic Pain: Research suggests that spinal DAAO contributes to bone cancer pain. [] DAAO inhibitors like CBIO could potentially offer a novel approach to managing pain in such conditions.

Q5: Does inhibiting DAAO with compounds like CBIO only impact D-serine levels in the brain?

A5: Research indicates that the effects of DAAO inhibition on D-serine levels might be region-specific. While DAAO inhibition doesn't seem to significantly alter D-serine levels in the rat and mice frontal cortex, it does increase D-serine levels in the cerebellum. [] This highlights the complex relationship between DAAO activity, D-serine levels, and brain region.

Q6: Are there any in vivo studies demonstrating the efficacy of CBIO in animal models of neurological disorders?

A6: Yes, studies in mice have shown that co-administration of CBIO with D-alanine attenuates prepulse inhibition deficits induced by the NMDA receptor antagonist dizocilpine. [] This suggests that CBIO, by enhancing D-alanine bioavailability, can improve NMDA receptor function in vivo and potentially alleviate some behavioral deficits associated with NMDA receptor hypofunction. []

Q7: Has CBIO been tested in clinical trials for any of these potential applications?

A7: While preclinical studies have shown promising results, the information provided in the abstracts doesn't mention any completed or ongoing clinical trials for CBIO. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q8: Are there other this compound derivatives being investigated as DAAO inhibitors?

A8: Yes, research has explored the synthesis and evaluation of various this compound derivatives as DAAO inhibitors. [] This line of research aims to identify compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound, CBIO.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。